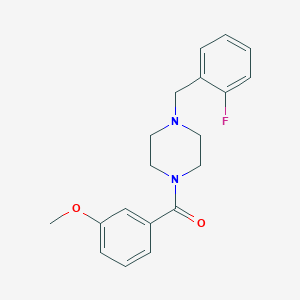![molecular formula C20H29FN6 B5615874 1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5615874.png)
1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of compounds similar to "1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane" often involve multifaceted chemical processes, aiming to explore novel chemical entities with potential biological activities. These compounds are typically synthesized through methods like click chemistry, characterized using spectroscopic techniques, and their molecular interactions are studied for various potential applications, excluding direct drug use and dosage considerations.
Synthesis Analysis
Synthesis of related compounds often utilizes click chemistry approaches, starting from specific halogenated precursors or employing cycloaddition reactions to form complex heterocyclic structures. For example, Govindhan et al. (2017) synthesized a compound using click chemistry with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, highlighting the versatility of click chemistry in constructing complex molecules (Govindhan et al., 2017).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical and physical properties of these compounds. Techniques such as NMR, IR, MS, and X-ray crystallography are commonly employed. For instance, Ribet et al. (2005) characterized the structure of a complex molecule involving chloro and fluoro substituents on a piperidin ring, using comprehensive NMR analyses and X-ray crystallography, providing insights into the conformation and stability of similar structures (Ribet et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through various reactions, including cycloadditions, rearrangements, and substitutions, which are pivotal in modifying the molecular framework and introducing functional groups. The study by Krishnaiah et al. (2015) on the optimization of inhibitors for specific kinase activities through structural modifications is an example of how chemical reactivity is tailored for desired biological activities (Krishnaiah et al., 2015).
Physical Properties Analysis
The physical properties, including thermal stability and phase transitions, are often investigated using techniques like TGA and DSC. For example, Kuznetsov et al. (1991) studied the thermal behavior and stability of methyl-substituted compounds, providing a foundation for understanding how substituents affect the physical properties of these molecules (Kuznetsov et al., 1991).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, potential for forming derivatives, and interactions with biological targets, are central to the characterization and application of these compounds. Studies often include fluorescence spectroscopy for binding analysis, as seen in the work by Govindhan et al. (2017), to understand the compound's potential interactions and pharmacokinetics (Govindhan et al., 2017).
Propriétés
IUPAC Name |
1-[[5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-1,2,4-triazol-3-yl]methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN6/c1-25-19(15-26-10-4-2-3-5-11-26)23-24-20(25)16-7-12-27(13-8-16)18-6-9-22-14-17(18)21/h6,9,14,16H,2-5,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNLJMKNWHXJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C3=C(C=NC=C3)F)CN4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[3-(3-chlorophenyl)-3-phenylpropanoyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5615792.png)
![1-tert-butyl-N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-1H-pyrrole-3-carboxamide](/img/structure/B5615798.png)
![N-(2,3-dimethylbenzyl)-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5615821.png)
![N-methyl-N-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5615829.png)
![2-[6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]dec-2-yl]isonicotinamide](/img/structure/B5615842.png)
![2-[2-oxo-2-(1-piperidinyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5615844.png)
![N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5615847.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}propanamide](/img/structure/B5615855.png)
![N-isobutyl-N-methyl-3-({[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5615867.png)
![3-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5615888.png)

![(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5615908.png)
![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)
![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)